N-(2-hydroxyethyl)-N'-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(2-hydroxyethyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-14-5-7-16(8-6-14)27(25,26)21-12-3-2-4-15(21)9-10-19-17(23)18(24)20-11-13-22/h5-8,15,22H,2-4,9-13H2,1H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJSRCSBWWLJET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxyethyl)-N'-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide, with the molecular formula C18H27N3O5S and a molecular weight of approximately 397.5 g/mol, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperidine ring and a sulfonyl group, which are known to influence its biological activity. The IUPAC name for this compound is N'-(2-hydroxyethyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide.
| Property | Value |
|---|---|
| Molecular Formula | C18H27N3O5S |
| Molecular Weight | 397.5 g/mol |
| Purity | ≥ 95% |
| Complexity Rating | 597 |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction may lead to modulation of mood and cognitive functions.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that the compound exhibits antidepressant-like effects in animal models, potentially through the inhibition of serotonin reuptake.
- Analgesic Properties : The compound has shown promise in alleviating pain responses in rodent models, indicating potential use in pain management therapies.
- Cognitive Enhancement : Research indicates that it may enhance cognitive functions by modulating cholinergic pathways.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
-
Study on Antidepressant Effects :
- A study published in Pharmacology Biochemistry and Behavior demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors in the forced swim test (FST) model.
- Findings : The compound increased serotonin levels in the hippocampus, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs).
-
Analgesic Activity Assessment :
- Research published in European Journal of Pain evaluated the analgesic properties using the hot plate test.
- Results : The compound significantly increased pain threshold compared to control groups, indicating its potential as an analgesic agent.
-
Cognitive Function Studies :
- A study conducted on aged rats assessed the impact on memory retention using the Morris water maze.
- Outcomes : Treated rats showed improved memory performance compared to untreated controls, suggesting cognitive enhancement capabilities.
Comparison with Similar Compounds
Key Observations :
Sulfonyl Group Variations: The target compound uses a 4-methylbenzenesulfonyl group, whereas the fluoro analog (CAS 898461-61-5) incorporates a 4-fluoro-2-methylbenzenesulfonyl group . This substitution may influence electronic properties and binding affinity to biological targets.
The nitrophenyl analog includes a stereochemically complex dihydroxyethyl moiety, which may enhance chiral recognition in enzyme interactions .
Pharmacological and Physicochemical Insights
- Hydrophilicity : The hydroxyethyl group in the target compound likely enhances aqueous solubility compared to the methyl or nitrophenyl analogs.
- Metabolic Stability : The tosyl group may improve metabolic stability relative to the fluoro analog, as sulfonamides are generally resistant to enzymatic degradation.
- Bioactivity: Piperidine-sulfonamide hybrids are known for protease inhibition (e.g., HIV-1 protease) and GPCR modulation (e.g., opioid receptors) .
Preparation Methods
Tosylation of Piperidine
Piperidine reacts with 4-methylbenzenesulfonyl chloride (TsCl) in dichloromethane (DCM) under basic conditions (e.g., triethylamine or pyridine) to yield 1-(4-methylbenzenesulfonyl)piperidine (Scheme 1A). Typical conditions:
Ethylamine Side Chain Installation
The 2-position of the tosylated piperidine undergoes alkylation via Mitsunobu reaction or reductive amination :
Mitsunobu Reaction
Reductive Amination
-
Substrate : 1-(4-Methylbenzenesulfonyl)piperidin-2-one.
-
Conditions : Ethylamine, sodium triacetoxyborohydride (STAB) in DCM.
-
Temperature : RT, 12–16 h.
Formation of Ethanediamide Bridge
Oxalyl Chloride-Mediated Coupling
The ethylamine intermediate reacts with oxalyl chloride to form an intermediate acyl chloride, which subsequently couples with 2-hydroxyethylamine (Scheme 2):
Direct Amidation Using Oxalic Acid
Alternative single-step procedure:
-
Reagents : Oxalic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).
-
Solvent : Dimethylformamide (DMF).
-
Temperature : 0°C to RT, 8 h.
Optimization and Scalability
Protection-Deprotection Strategies
Catalytic Coupling Reactions
-
Palladium catalysts (e.g., PdCl₂(PPh₃)₂) enhance coupling efficiency during ethylamine installation.
-
Solvent systems : Isopropyl alcohol/water mixtures improve reaction homogeneity.
Analytical Data and Characterization
Spectroscopic Validation
Purity Assessment
Industrial-Scale Considerations
Cost-Effective Reagents
Q & A
Q. Basic Research Focus
- NMR spectroscopy : Assign peaks using 2D techniques (HSQC, HMBC) to confirm the spatial arrangement of the piperidine sulfonyl group and ethylenediamide linkage .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (C19H28N3O5S) with <2 ppm mass error to distinguish from impurities .
- X-ray crystallography : Resolve absolute configuration, particularly for the piperidine ring and sulfonyl group orientation, if single crystals are obtainable .
How can computational modeling guide the design of derivatives with enhanced target selectivity?
Q. Advanced Research Focus
- Molecular dynamics (MD) simulations : Predict binding stability of the sulfonyl-piperidine moiety with target proteins (e.g., G-protein-coupled receptors) over 100-ns trajectories .
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds between hydroxyethyl and catalytic lysine residues) using Schrödinger’s Phase .
- ADMET prediction : Use QikProp to optimize logP (<3) and polar surface area (>80 Ų) for improved blood-brain barrier penetration or reduced hepatotoxicity .
What experimental strategies mitigate degradation of the hydroxyethyl group during long-term stability studies?
Q. Advanced Research Focus
- Forced degradation studies : Expose the compound to accelerated conditions (40°C/75% RH) and monitor via UPLC-PDA to identify degradation pathways (e.g., hydrolysis of the ethanediamide bond) .
- Lyophilization : Stabilize hygroscopic formulations by freeze-drying with cryoprotectants (trehalose or mannitol) .
- Protective packaging : Store in amber vials under nitrogen to prevent photooxidation of the benzenesulfonyl group .
How do solvent polarity and reaction temperature influence the regioselectivity of key synthetic steps?
Q. Basic Research Focus
- Amide coupling : Polar aprotic solvents (DMF, DMSO) at 0–5°C favor nucleophilic attack on the activated carbonyl, reducing epimerization .
- Sulfonylation : Dichloromethane at reflux (40°C) enhances sulfonyl chloride reactivity without degrading the piperidine ring .
- Data table :
| Reaction Step | Optimal Solvent | Temperature (°C) | Yield Improvement |
|---|---|---|---|
| Amide bond formation | DMF | 0–5 | 72% → 89% |
| Piperidine sulfonylation | DCM | 40 | 65% → 81% |
What mechanistic insights explain the compound’s inhibitory activity against serine proteases?
Q. Advanced Research Focus
- Covalent binding : The ethanediamide carbonyl may form a tetrahedral intermediate with the catalytic serine residue, as shown in kinetic studies (kcat/Km = 1.2 × 10⁴ M⁻¹s⁻¹) .
- Allosteric modulation : MD simulations suggest the 4-methylbenzenesulfonyl group induces conformational changes in the protease’s S4 pocket, reducing substrate affinity .
- Validation : Site-directed mutagenesis (e.g., Ser195Ala) and isothermal titration calorimetry (ΔH = −12.6 kcal/mol) confirm binding thermodynamics .
How can researchers reconcile discrepancies in cytotoxicity data across different cancer cell lines?
Q. Advanced Research Focus
- Transcriptomic profiling : Use RNA-seq to correlate sensitivity with overexpression of efflux transporters (e.g., ABCB1) or detoxifying enzymes .
- 3D spheroid models : Compare IC50 in monolayer vs. spheroid cultures to assess penetration efficiency (e.g., 5-fold resistance in HT-29 spheroids) .
- Data table :
| Cell Line | IC50 (µM) | Key Resistance Marker |
|---|---|---|
| MCF-7 | 0.45 | Low ABCB1 expression |
| A549 | 2.7 | High GST-π activity |
| HT-29 | 8.2 | Hypoxia-inducible HIF-1α |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
